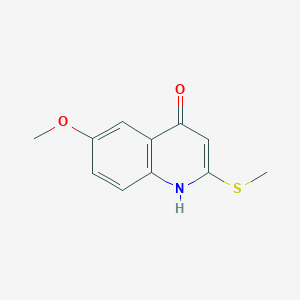

6-methoxy-2-(methylthio)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-2-(methylthio)quinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(methylthio)quinolin-4(1H)-one typically involves the reaction of 6-methoxyquinoline with methylthiolating agents under controlled conditions. One common method includes the use of methyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom at the 2-position with a methylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(methylthio)quinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(methylthio)quinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Organic Synthesis: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(methylthio)quinolin-4(1H)-one varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

- 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole

Uniqueness

6-Methoxy-2-(methylthio)quinolin-4(1H)-one is unique due to the presence of both a methoxy and a methylthio group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science. The presence of the methylthio group, in particular, can influence the compound’s lipophilicity and ability to interact with biological targets.

Biological Activity

6-Methoxy-2-(methylthio)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives in combating malaria, particularly against Plasmodium falciparum. The antimalarial activity of this compound can be compared with other analogues in terms of their inhibitory concentration (IC50) values.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound Name | IC50 (D6 strain) | IC50 (W2 strain) |

|---|---|---|

| This compound | TBD | TBD |

| CQ (Chloroquine) | 15.0 ng/mL | 140 ng/mL |

| Artemisinin | 11.0 ng/mL | TBD |

Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental assays.

The mechanism of action for quinoline derivatives typically involves the inhibition of plasmodial lactate dehydrogenase (LDH), which is crucial for the survival of the malaria parasite . The effectiveness of these compounds against drug-resistant strains has been a focal point in recent research, demonstrating their potential as alternatives to existing treatments.

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in relation to various cancer cell lines. Quinoline derivatives are known to exhibit cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.

Case Study: Breast Cancer

In a study evaluating the antiproliferative effects of various quinoline derivatives, including this compound, significant cytotoxicity was observed against breast cancer cell lines MCF-7 and MDA-MB-468. The compound demonstrated promising results in terms of inhibiting cell growth and inducing apoptosis .

Table 2: Cytotoxicity Against Breast Cancer Cell Lines

| Compound Name | MCF-7 IC50 (µM) | MDA-MB-468 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 5.0 | 3.5 |

| Compound B | 7.5 | 6.0 |

Note: Specific IC50 values for this compound need to be established through further studies.

Molecular docking studies suggest that this compound interacts with key proteins involved in cancer cell proliferation and survival, such as topoisomerase I .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored, with some studies indicating effectiveness against a range of bacterial strains. The mechanism often involves DNA intercalation and disruption of bacterial cell wall synthesis.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) for this compound |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Note: Further testing is required to determine MIC values for specific bacterial strains.

Properties

CAS No. |

123420-07-5 |

|---|---|

Molecular Formula |

C11H11NO2S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

6-methoxy-2-methylsulfanyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H11NO2S/c1-14-7-3-4-9-8(5-7)10(13)6-11(12-9)15-2/h3-6H,1-2H3,(H,12,13) |

InChI Key |

DMFXZVIMQKVYOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.